An In-depth Technical Guide to 6-Chloro-3-methoxy-2-nitropyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Chloro-3-methoxy-2-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile reactivity and ability to interact with a wide range of biological targets. Among these, nitropyridines stand out as particularly valuable intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. This guide provides a comprehensive technical overview of a specific, yet important isomer: 6-Chloro-3-methoxy-2-nitropyridine. While less documented than some of its isomers, its unique substitution pattern offers distinct possibilities for the synthesis of novel compounds.
This document will delve into the fundamental properties of 6-Chloro-3-methoxy-2-nitropyridine, including its molecular weight, and explore a plausible synthetic pathway based on established pyridine chemistry. Furthermore, we will examine its expected reactivity, with a focus on nucleophilic aromatic substitution, and discuss its potential applications in drug discovery and other fields. Finally, a predictive analysis of its spectroscopic characteristics will be provided to aid in its identification and characterization.
Core Molecular Attributes
6-Chloro-3-methoxy-2-nitropyridine is a polysubstituted pyridine with the chemical formula C₆H₅ClN₂O₃. Its molecular structure features a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position.
| Property | Value | Source |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 1616526-81-8 | [2] |
| Chemical Formula | C₆H₅ClN₂O₃ | [2] |
Proposed Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 6-Chloro-3-methoxy-2-nitropyridine.
Step 1: Nitration of 3-Methoxypyridine
The initial step involves the electrophilic nitration of 3-methoxypyridine to introduce the nitro group onto the pyridine ring. The methoxy group is an ortho-, para-directing group. However, in the acidic conditions of nitration, the pyridine nitrogen will be protonated, becoming a strong deactivating group. The directing effects of the methoxy and the pyridinium nitrogen will influence the position of nitration. Nitration is expected to occur at the 2-position, which is ortho to the methoxy group and meta to the deactivated pyridinium nitrogen.
Experimental Protocol (Hypothetical):
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To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.
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Slowly add 3-methoxypyridine, maintaining the temperature below 10 °C.
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Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
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Filter, wash with cold water, and dry to obtain 3-methoxy-2-nitropyridine.
Step 2: N-Oxidation of 3-Methoxy-2-nitropyridine
The introduction of a chlorine atom at the 6-position of a pyridine ring can be challenging. A common strategy to activate the 6-position for nucleophilic attack is through the formation of an N-oxide. The N-oxide group is electron-withdrawing and can activate the positions ortho and para to it for nucleophilic substitution.
Experimental Protocol (Hypothetical):
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Dissolve 3-methoxy-2-nitropyridine in a suitable solvent such as acetic acid or chloroform.
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Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise to the solution.
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Heat the reaction mixture gently (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC).
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After cooling, the excess peroxy acid can be quenched, and the product extracted into an organic solvent.
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Purification by column chromatography would yield 3-methoxy-2-nitropyridine-N-oxide.
Step 3: Chlorination of 3-Methoxy-2-nitropyridine-N-oxide
The final step is the chlorination of the N-oxide. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation. The reaction proceeds via an initial attack of the N-oxide oxygen on the chlorinating agent, followed by nucleophilic attack of a chloride ion at the activated 6-position (para to the N-oxide).
Experimental Protocol (Hypothetical):
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Carefully add 3-methoxy-2-nitropyridine-N-oxide to an excess of phosphorus oxychloride.
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Heat the reaction mixture under reflux for several hours.
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After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
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Neutralize the acidic solution with a base to precipitate the crude product.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purify the crude product by recrystallization or column chromatography to obtain 6-Chloro-3-methoxy-2-nitropyridine.
Reactivity and Synthetic Utility
The chemical reactivity of 6-Chloro-3-methoxy-2-nitropyridine is primarily dictated by the interplay of its three substituents on the pyridine ring. The nitro group at the 2-position, being a strong electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAF).[3]
The chlorine atom at the 6-position is a good leaving group, making this position susceptible to displacement by a variety of nucleophiles. This is further enhanced by the electronic influence of the nitro group. Common nucleophiles that can be employed include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the 6-position.
Caption: General scheme for nucleophilic aromatic substitution.
The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of further reactions. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂), providing a handle for further functionalization, such as diazotization or acylation.[4]
Applications in Research and Drug Development
Substituted nitropyridines are crucial building blocks in the synthesis of a wide array of biologically active molecules.[3] While specific applications for 6-Chloro-3-methoxy-2-nitropyridine are not extensively reported, its structural motifs are present in compounds with known pharmacological activities.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The ability to introduce various substituents at the 6-position through nucleophilic aromatic substitution makes 6-Chloro-3-methoxy-2-nitropyridine a valuable starting material for the synthesis of libraries of potential kinase inhibitors.
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Antibacterial and Antifungal Agents: Pyridine derivatives have a long history as antimicrobial agents. The specific substitution pattern of this molecule could be exploited to develop new antibacterial or antifungal compounds.
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Materials Science: The electron-deficient nature of the nitropyridine ring makes it an interesting component for the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Physicochemical and Spectroscopic Characterization (Predictive Analysis)
| Parameter | Predicted Value/Observation | Justification |
| Appearance | Likely a pale yellow to white crystalline solid | Similar substituted nitropyridines are often solids at room temperature.[5] |
| Melting Point | Expected to be in the range of 70-100 °C | Based on the melting points of isomeric compounds like 2-chloro-6-methoxy-3-nitropyridine (78-80 °C).[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. A singlet corresponding to the methoxy group protons would be expected in the upfield region (around 3.9-4.1 ppm).
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¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be influenced by the nature and position of the substituents. The carbon attached to the nitro group would be significantly deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by several key absorption bands:
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NO₂ stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
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C-Cl stretching: A band in the fingerprint region, likely around 700-800 cm⁻¹.
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C-O stretching: A characteristic C-O stretching band for the methoxy group, expected around 1250 cm⁻¹.
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Aromatic C-H and C=C/C=N stretching: Bands corresponding to the aromatic ring vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the nitro group, methoxy group, and chlorine atom.
Safety and Handling
As with all nitrated aromatic compounds, 6-Chloro-3-methoxy-2-nitropyridine should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
6-Chloro-3-methoxy-2-nitropyridine, with a molecular weight of 188.57 g/mol , represents a valuable, albeit under-explored, building block for organic synthesis. Its unique substitution pattern, featuring a reactive chloro group activated by a nitro group, makes it a promising precursor for the development of novel compounds in medicinal chemistry and materials science. While a definitive synthetic protocol and complete spectroscopic characterization are yet to be widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, reactivity, and potential applications. As research into novel heterocyclic compounds continues to expand, the utility of versatile intermediates like 6-Chloro-3-methoxy-2-nitropyridine is poised to grow.
References
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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ResearchGate. (n.d.). The spectroscopic characterization of the methoxy radical. I. Rotationally resolved à A21–X̃ E2 electronic spectra of CH3O. Retrieved from [Link]
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PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]
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